2-(3-phenyl-1H-pyrazol-5-yl)pyridine
Overview
Description
Scientific Research Applications
Organic Light-Emitting Devices (OLEDs)
2-(3-phenyl-1H-pyrazol-5-yl)pyridine has been utilized in the field of organic electronics, specifically in the development of organic light-emitting devices (OLEDs). A study by Su et al. (2021) demonstrated the synthesis of pyrazol-pyridine ligands, including 2-(3-phenyl-1H-pyrazol-5-yl)pyridine, for the creation of orange-red iridium(III) complexes. These complexes were used as emitters in OLEDs, achieving high performance with a maximum luminance of 24,188 cd m−2 and an external quantum efficiency of 30.65%. This research highlights the potential of 2-(3-phenyl-1H-pyrazol-5-yl)pyridine in enhancing the performance of OLEDs (Su et al., 2021).
Anticancer Research
In the realm of medicinal chemistry, 2-(3-phenyl-1H-pyrazol-5-yl)pyridine has been explored for its anticancer properties. Alam et al. (2017) designed and synthesized a series of compounds including 2-(3-phenyl-1H-pyrazol-5-yl)pyridine derivatives. These compounds were evaluated for their cytotoxic activity against various human cancer cell lines. The study found that some derivatives exhibited moderate to significant cytotoxicity, highlighting the potential of these compounds as anticancer agents (Alam et al., 2017).
Crystal Structure Analysis
2-(3-phenyl-1H-pyrazol-5-yl)pyridine has also been studied for its crystallographic properties. Dong and You (2008) analyzed the crystal structure of a compound containing 2-(3-phenyl-1H-pyrazol-5-yl)pyridine. The study provided insights into the molecular geometry and hydrogen bonding patterns, contributing to a better understanding of the structural aspects of pyrazol-pyridine derivatives (Dong & You, 2008).
properties
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-6-11(7-3-1)13-10-14(17-16-13)12-8-4-5-9-15-12/h1-10H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJNRVWBLNFTQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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